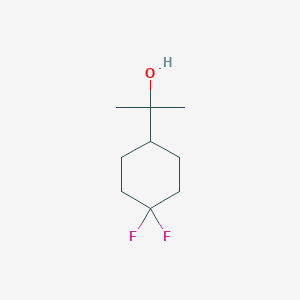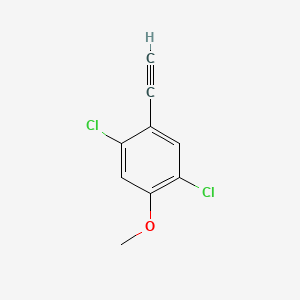
Methyl 4-methyl-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-3-oxohexanoate: is an organic compound with the molecular formula C8H14O3 . It is a methyl ester derivative of 4-methyl-3-oxohexanoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-methyl-3-oxohexanoic acid.
Reduction: 4-methyl-3-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-3-oxohexanoate involves its interaction with various molecular targets depending on the specific reaction or application. For example:
Reduction Reactions: The ketone group undergoes nucleophilic attack by a hydride ion, followed by protonation to form a secondary alcohol.
Substitution Reactions: The ester group undergoes nucleophilic attack by a nucleophile, leading to the displacement of the methoxy group and formation of a new ester.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-oxohexanoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 3-oxohexanoate: Similar structure but the ketone group is at the third position instead of the fourth.
Methyl 4-methyl-3-oxopentanoate: Similar structure but has one less carbon in the chain.
Uniqueness: Methyl 4-methyl-3-oxohexanoate is unique due to the presence of both a methyl group and a ketone group at specific positions, which influences its reactivity and applications. This structural uniqueness allows for selective reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 4-methyl-3-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XAXXMCKRKUYHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
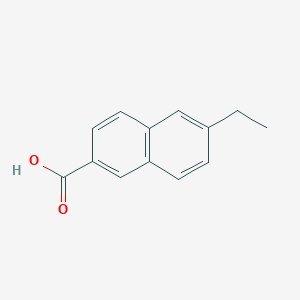
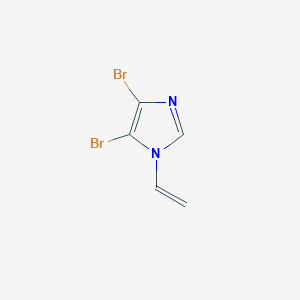
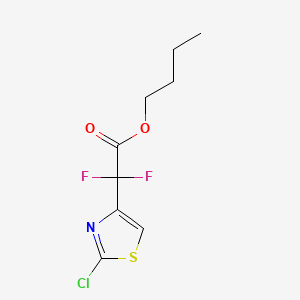
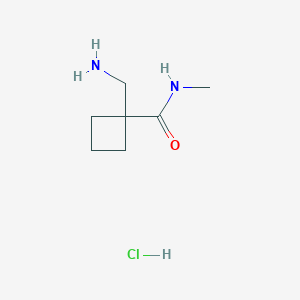
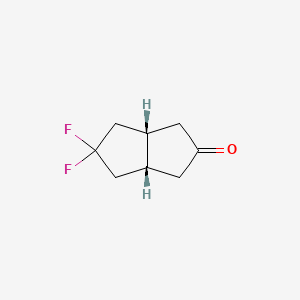
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)


